molecular formula C17H24N2O4 B1306892 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-19-6

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid

Cat. No.: B1306892
CAS No.: 887344-19-6
M. Wt: 320.4 g/mol
InChI Key: JIPBPJZISZCBJQ-UHFFFAOYSA-N
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Description

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Elucidation

A study by Prakash et al. (2008) described the metabolism of a structurally related compound, focusing on the metabolic pathways involving oxidation of the tert-butyl moiety, pyridine oxidation, and N-dealkylation. This research is pivotal for understanding the metabolic transformations of similar compounds, aiding in the development of drugs with improved pharmacokinetic profiles.

Synthesis of Active Esters

Research by Basel and Hassner (2002) explored the activation of carboxylic acids in the presence of DMAP to efficiently form active esters. This methodology is relevant for the synthesis of peptides and amides, demonstrating the utility of tert-butyl carbonates (BOC-OX) in synthetic organic chemistry.

Advances in Nucleophilic Substitution

A study by Bonnet et al. (2001) reported on the nucleophilic substitution reactions of magnesiated bases on substituted pyridines, showing the potential for creating diversified pyridine derivatives through targeted deprotonation or addition reactions. This research offers valuable insights for designing new compounds with specific structural features.

Pyrocarbonate Activation of Carboxylic Acids

Pozdnev (2009) investigated the activation of carboxylic acids via dialkyl pyrocarbonates for the synthesis of anhydrides and esters, including N-protected amino acids. This method highlights an efficient approach to esterification and anhydride formation, crucial for peptide synthesis and other organic transformations.

Regio-selective Synthesis

Nguyen et al. (2009) developed a regio-selective synthesis method for novel pyrrole derivatives, utilizing the bulky tert-butyl group to direct selective substitutions. This research (Nguyen et al., 2009) demonstrates the strategic use of steric hindrance to achieve desired regioselectivity in synthetic chemistry.

Safety and Hazards

The safety data sheet (SDS) for a similar compound suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. The compound should be stored properly and kept away from sources of ignition .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-4-7-17(12-19,14(20)21)11-13-5-8-18-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPBPJZISZCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395021
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-19-6
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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